molecular formula C16H31NO B8339718 4-Ethyl-2-undecyl-2-oxazoline

4-Ethyl-2-undecyl-2-oxazoline

Cat. No. B8339718
M. Wt: 253.42 g/mol
InChI Key: MUQWTZNSVCVDGD-UHFFFAOYSA-N
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Patent
US05030629

Procedure details

25 g (137.9 mmoles) of undecyl cyanide was treated with 15.2 ml (165 mmoles) of DL-2-amino-1-butanol in presence of 919 mg (3.54 mmoles) of cadmium acetate dihydrate in 1-butanol as outlined under Example 1. 31.31 g (89.6%) of product was obtained on distillation at 124°-125° C./1.2-1.4 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
919 mg
Type
catalyst
Reaction Step One
Yield
89.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:12]#[N:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[CH3:14][CH2:15][CH:16](N)[CH2:17][OH:18]>C(O)CCC.O.O.C([O-])(=O)C.[Cd+2].C([O-])(=O)C>[CH2:15]([CH:16]1[CH2:17][O:18][C:12]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[N:13]1)[CH3:14] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(CCCCCCCCCC)C#N
Name
Quantity
15.2 mL
Type
reactant
Smiles
CCC(CO)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Name
Quantity
919 mg
Type
catalyst
Smiles
O.O.C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1N=C(OC1)CCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 31.31 g
YIELD: PERCENTYIELD 89.6%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.